This compound is classified as a ketone due to the presence of the carbonyl group () within its structure. It can be sourced from synthetic routes involving Friedel-Crafts acylation or other organic synthesis methods.
The synthesis of 1-(2-(Carboxymethyl)phenyl)propan-1-one can be achieved through several methods:
The structure of 1-(2-(Carboxymethyl)phenyl)propan-1-one can be represented as follows:
The compound exhibits a typical carbonyl functional group that is central to its reactivity in various chemical reactions.
1-(2-(Carboxymethyl)phenyl)propan-1-one undergoes several key chemical reactions:
The mechanism of action for 1-(2-(Carboxymethyl)phenyl)propan-1-one involves its electrophilic nature, allowing it to interact with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or modify protein functions, leading to various biological effects. Its potential as a biochemical probe is under investigation for studying enzyme mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 2-(2-propanoylphenyl)acetic acid |
| InChI Key | IADCLQMDPSJIDM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=CC=CC=C1CC(=O)O |
1-(2-(Carboxymethyl)phenyl)propan-1-one has diverse applications across various fields:
This compound's unique structure and reactivity make it a valuable asset in both research and industrial applications.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6